2-chloro-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]acetamide
Overview
Description
2-chloro-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]acetamide is a synthetic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Mechanism of Action
Target of Action
The primary target of 2-chloro-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]acetamide (AT) is the promastigotes of Leishmania mexicana . Leishmania parasites are the causative agents of leishmaniasis, a disease transmitted by insects that proliferate mainly in impoverished environments of tropical climates .
Mode of Action
AT interacts with the promastigotes of Leishmania mexicana, inducing apoptosis in the parasites . Apoptosis is a form of programmed cell death, which leads to the elimination of cells without releasing harmful substances into the surrounding area.
Biochemical Pathways
It is known that at induces apoptosis in the parasites . Apoptosis is a complex process that involves a variety of biochemical pathways, including the activation of caspases, a family of proteins that play essential roles in programmed cell death.
Result of Action
The result of AT’s action is the induction of apoptosis in the promastigotes of Leishmania mexicana . This leads to the death of the parasites, thereby inhibiting their growth and proliferation.
Action Environment
The action of AT can be influenced by various environmental factors. For instance, Leishmania parasites proliferate mainly in impoverished environments of tropical climates . Therefore, the efficacy and stability of AT might be affected by factors such as temperature, humidity, and the presence of other organisms.
Biochemical Analysis
Biochemical Properties
The compound 2-chloro-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]acetamide has been shown to interact with various biomolecules. In vitro studies have demonstrated that this compound has significant anti-leishmanial activity, indicating that it may interact with enzymes, proteins, or other biomolecules involved in the life cycle of Leishmania mexicana .
Cellular Effects
This compound has been found to have a significant impact on cellular processes. For instance, it has been shown to induce apoptosis in Leishmania mexicana promastigotes . This suggests that the compound may influence cell signaling pathways, gene expression, and cellular metabolism in these cells.
Molecular Mechanism
Its ability to induce apoptosis in Leishmania mexicana promastigotes suggests that it may interact with biomolecules in a way that triggers programmed cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound on Leishmania mexicana promastigotes were observed over a period of 24 hours . The compound was found to induce apoptosis in these cells and did not allow recovery after 24 hours of exposure .
Preparation Methods
The synthesis of 2-chloro-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]acetamide typically involves the condensation of 2-aminothiazole derivatives with acyl chlorides. One common method includes the reaction of 2-amino-4-(4-chlorophenyl)-5-methylthiazole with chloroacetyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
2-chloro-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Scientific Research Applications
Comparison with Similar Compounds
Similar compounds to 2-chloro-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]acetamide include other thiazole derivatives with varying substituents on the thiazole ring. These compounds often share similar biological activities but differ in their potency and specificity. Examples of similar compounds include:
2-amino-4-(4-chlorophenyl)-5-methylthiazole: A precursor in the synthesis of the target compound.
N-(4-(4-bromophenyl)-thiazol-2-yl)-2-chloroacetamide: A derivative with a bromine substituent, showing anticancer activity.
4-chloroacetanilide: Another related compound with applications in medicinal chemistry.
These comparisons highlight the unique properties of this compound, particularly its potential as an anti-leishmanial agent.
Properties
IUPAC Name |
2-chloro-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2OS/c1-7-11(8-2-4-9(14)5-3-8)16-12(18-7)15-10(17)6-13/h2-5H,6H2,1H3,(H,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQXGWXADRZNWGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)CCl)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601180683 | |
Record name | 2-Chloro-N-[4-(4-chlorophenyl)-5-methyl-2-thiazolyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601180683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82632-78-8 | |
Record name | 2-Chloro-N-[4-(4-chlorophenyl)-5-methyl-2-thiazolyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82632-78-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-N-[4-(4-chlorophenyl)-5-methyl-2-thiazolyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601180683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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